4-Ethylphenylzinc iodide
Overview
Description
4-Ethylphenylzinc iodide is an organozinc compound with the molecular formula C8H9IZn. It is a reagent commonly used in organic synthesis, particularly in cross-coupling reactions. The compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and utility in forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethylphenylzinc iodide can be synthesized through the reaction of 4-ethylphenyl iodide with zinc in the presence of a suitable catalyst. One common method involves the use of chloro(1,5-cyclooctadiene)rhodium(I) dimer and 3-diphenylphosphino-2-(diphenylphosphino)methyl-2-methylpropyl acetate in tetramethylurea under an inert atmosphere at room temperature .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-Ethylphenylzinc iodide primarily undergoes cross-coupling reactions, such as the Negishi coupling, where it reacts with various electrophiles to form carbon-carbon bonds . It can also participate in other types of substitution reactions.
Common Reagents and Conditions:
Negishi Coupling: Involves the use of palladium or nickel catalysts and typically occurs in the presence of THF as a solvent.
Substitution Reactions: Can occur with various halides or pseudohalides under appropriate conditions.
Major Products: The major products formed from these reactions are typically biaryl compounds or other complex organic molecules, depending on the nature of the electrophile used in the reaction.
Scientific Research Applications
4-Ethylphenylzinc iodide has a wide range of applications in scientific research:
Chemistry: Used extensively in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Biology: Employed in the synthesis of biologically active compounds and intermediates.
Medicine: Utilized in the development of new drug candidates and therapeutic agents.
Industry: Applied in the production of fine chemicals and materials science research.
Mechanism of Action
The mechanism by which 4-ethylphenylzinc iodide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can then undergo various reactions, such as cross-coupling, to form new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
- Phenylzinc iodide
- 4-Methylphenylzinc iodide
- 4-Chlorophenylzinc iodide
Comparison: 4-Ethylphenylzinc iodide is unique due to the presence of the ethyl group, which can influence its reactivity and the types of products formed. Compared to phenylzinc iodide, the ethyl group provides additional steric and electronic effects that can be advantageous in certain synthetic applications. Similarly, 4-methylphenylzinc iodide and 4-chlorophenylzinc iodide have different substituents that affect their reactivity and utility in organic synthesis .
Properties
IUPAC Name |
ethylbenzene;iodozinc(1+) | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9.HI.Zn/c1-2-8-6-4-3-5-7-8;;/h4-7H,2H2,1H3;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMVIAIANRSYFMN-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=[C-]C=C1.[Zn+]I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IZn | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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